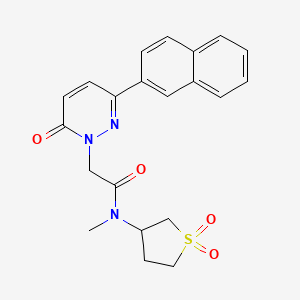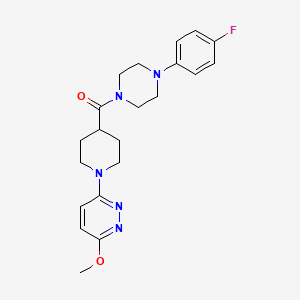![molecular formula C22H19N5OS B10996829 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10996829.png)
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide: belongs to the thiazole family, which is characterized by a five-membered ring containing carbon, sulfur, and nitrogen atoms . Thiazoles exhibit various biological activities, making them intriguing targets for drug discovery.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 4-(pyrimidin-2-ylamino)benzoic acid with 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine. The reaction typically occurs under suitable solvent conditions and with appropriate reagents.
Industrial Production:: While specific industrial methods may vary, large-scale production often employs efficient synthetic routes optimized for yield and purity.
Análisis De Reacciones Químicas
Reactions::
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is amenable to nucleophilic substitution.
Common Reagents:: Reagents like acetic anhydride, thionyl chloride, and various amines are commonly used.
Major Products:: The compound’s reactivity leads to diverse products, including derivatives with modified substituents.
Aplicaciones Científicas De Investigación
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Functional Groups: Serves as a versatile functional group in organic chemistry.
Antitumor and Cytotoxic Activity: Some thiazoles exhibit potent antitumor effects.
Antimicrobial Properties: Thiazoles contribute to antimicrobial drugs.
Neuroprotective Potential: Thiazoles may impact nervous system function.
Sulfur Drugs: Thiazoles are essential components of certain pharmaceuticals.
Biocides and Fungicides: Used for pest control.
Dyes and Chemical Accelerators: Thiazoles find applications in these areas.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific targets. It may interact with cellular pathways, receptors, or enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
While there are other thiazole derivatives, the unique combination of the phenyl-thiazole and pyrimidine moieties in N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide sets it apart. Similar compounds include sulfathiazole, Ritonavir, Abafungin, and Tiazofurin .
Propiedades
Fórmula molecular |
C22H19N5OS |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C22H19N5OS/c28-21(17-7-9-18(10-8-17)26-22-24-12-4-13-25-22)23-14-11-20-27-19(15-29-20)16-5-2-1-3-6-16/h1-10,12-13,15H,11,14H2,(H,23,28)(H,24,25,26) |
Clave InChI |
HSTUAXAUEXIJNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10996746.png)
![methyl N-{[2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate](/img/structure/B10996753.png)
![5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B10996754.png)
![N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996774.png)
![Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10996795.png)

![N-(3-phenoxybenzyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B10996805.png)
![N-(3,3-diphenylpropyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996824.png)
![methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate](/img/structure/B10996825.png)
![4-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B10996834.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B10996836.png)

![N-(1H-indol-5-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10996842.png)
![N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10996853.png)
